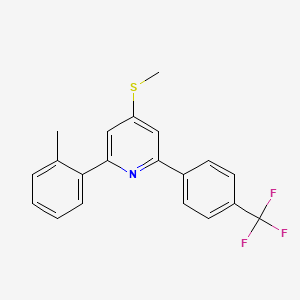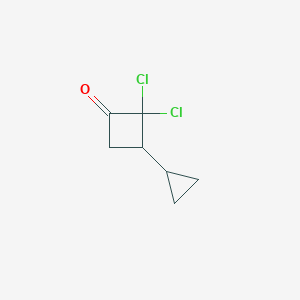![molecular formula C28H56O4Sn B14311350 Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane CAS No. 112747-58-7](/img/structure/B14311350.png)
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to organic groups, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with dodecanoic acid and 2-ethylhexanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Dibutyltin oxide+Dodecanoic acid+2-Ethylhexanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to tin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and sealants due to its ability to catalyze cross-linking reactions.
Mécanisme D'action
The mechanism of action of Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can coordinate with various functional groups, facilitating catalytic reactions. The pathways involved include the activation of substrates through coordination with the tin center, leading to enhanced reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin oxide
Uniqueness
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane is unique due to its specific combination of dodecanoic acid and 2-ethylhexanoic acid ligands. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and improved catalytic activity compared to other organotin compounds.
Propriétés
Numéro CAS |
112747-58-7 |
|---|---|
Formule moléculaire |
C28H56O4Sn |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
[dibutyl(2-ethylhexanoyloxy)stannyl] dodecanoate |
InChI |
InChI=1S/C12H24O2.C8H16O2.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
FQWIDTXYLXKJNZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


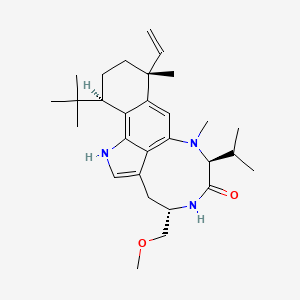
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
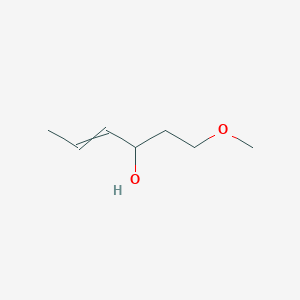
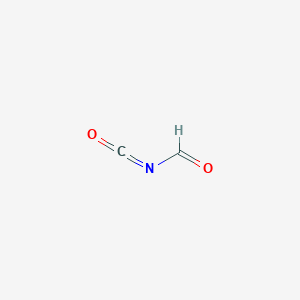
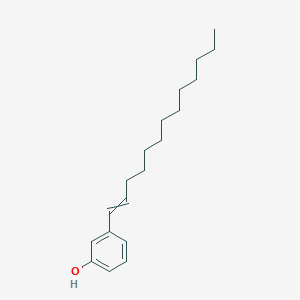
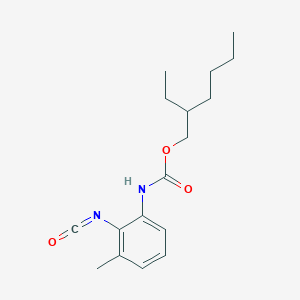
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
